13-Dihydrocarminomycin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

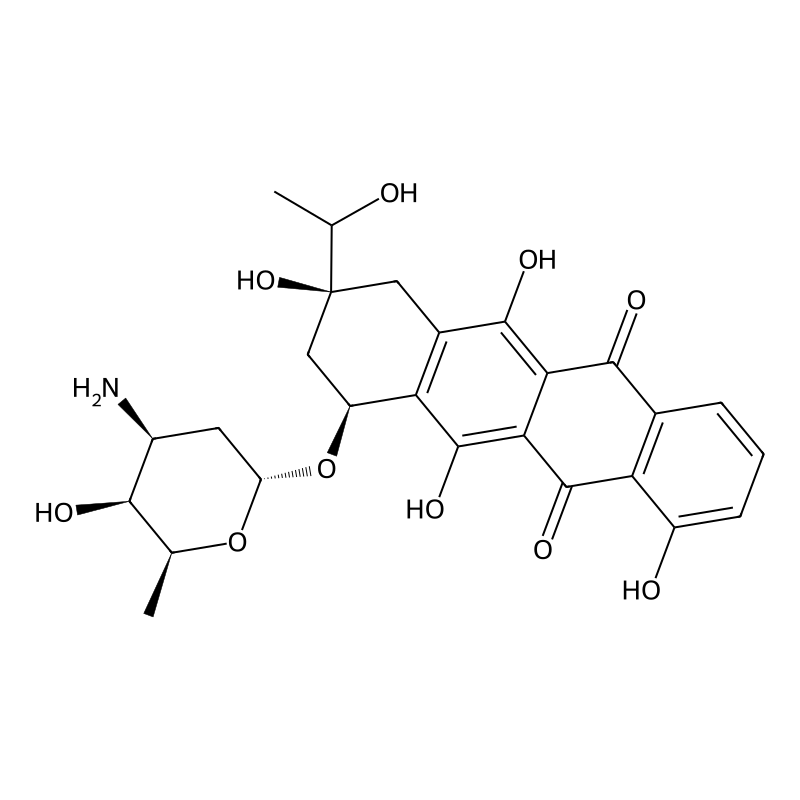

13-Dihydrocarminomycin is a chemical compound with the molecular formula and a molecular weight of approximately 516.52 Daltons. It is classified as an anthracycline antibiotic, primarily recognized as a major metabolite of carminomycin, which is itself an antitumor antibiotic derived from the bacterium Streptomyces species. The structure of 13-dihydrocarminomycin features multiple hydroxyl groups and a unique tetracyclic core, which is characteristic of anthracycline compounds .

13-Dihydrocarminomycin exhibits weak antitumor activity compared to its parent compound, carminomycin. Its biological effects are primarily linked to its ability to intercalate DNA, disrupting replication and transcription processes in rapidly dividing cells. While it is less potent than carminomycin, it still demonstrates some level of cytotoxicity against various cancer cell lines .

The synthesis of 13-dihydrocarminomycin can occur through microbial fermentation using Streptomyces species known for producing anthracycline antibiotics. Additionally, chemical synthesis methods have been explored, although they are less common due to the complexity of the molecule. The enzymatic conversion from carminomycin to 13-dihydrocarminomycin involves specific enzymes like DoxA that facilitate hydroxylation and oxidation reactions .

Due to its biological properties, 13-dihydrocarminomycin has potential applications in cancer therapy, although it is not as widely used as other anthracyclines like doxorubicin. Its role in research primarily focuses on understanding its metabolic pathways and interactions with DNA, which can inform the development of new therapeutic agents .

Studies on the interactions of 13-dihydrocarminomycin with cellular components have shown that it can bind to DNA and inhibit topoisomerase II activity, similar to other anthracyclines. Research indicates that while it has weaker binding affinity compared to more potent analogs, its mechanisms of action provide insights into how structural modifications can affect drug efficacy .

Several compounds share structural similarities with 13-dihydrocarminomycin, particularly within the anthracycline class. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Carminomycin | Parent compound; more potent antitumor activity | Strong antitumor properties | |

| Doxorubicin | Widely used in chemotherapy; similar mechanism | High cytotoxicity against tumors | |

| Daunorubicin | Precursor to doxorubicin; used for leukemia | Effective against various cancers | |

| 13-Dihydrodaunorubicin | Reduced form of daunorubicin | Moderate cytotoxicity |

Uniqueness: 13-Dihydrocarminomycin is unique due to its specific hydroxylation pattern and weak biological activity compared to its more potent relatives like doxorubicin and carminomycin. Its metabolic role as a derivative may also provide valuable insights into the biosynthesis and modification of anthracyclines for therapeutic purposes .

Molecular Formula and Weight

13-Dihydrocarminomycin is a complex organic compound belonging to the anthracycline class of molecules [1]. The molecular formula of 13-Dihydrocarminomycin is C26H29NO10, indicating that the molecule contains 26 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 10 oxygen atoms [1] [7]. The molecular weight of 13-Dihydrocarminomycin is 515.5 g/mol, which places it in the category of medium-sized natural products [1] [8].

| Property | Value |

|---|---|

| Molecular Formula | C26H29NO10 |

| Molecular Weight | 515.5 g/mol |

The empirical formula reveals the high oxygen content of the molecule, which is consistent with the presence of multiple hydroxyl groups and other oxygen-containing functional groups that contribute to its structural and chemical properties [1] .

Structural Characteristics

Tetracyclic Core Configuration

13-Dihydrocarminomycin features a characteristic tetracyclic core structure that is fundamental to all anthracycline compounds [9]. This core consists of four fused rings, conventionally labeled as rings A, B, C, and D, which form the backbone of the molecule [9] [12].

| Feature | Description |

|---|---|

| Ring System | Tetracyclic anthracycline core (four fused rings) |

| Core Structure | Planar aromatic/quinone system with aliphatic components |

| Planarity | Rings B, C, and D form a planar system |

| Ring A | Non-aromatic cyclohexane ring with hydroxyl group |

| Ring B | Aromatic ring with quinone functionality |

| Ring C | Aromatic ring with hydroxyl group |

| Ring D | Aromatic ring with hydroxyl group at C-11 |

The tetracyclic core of 13-Dihydrocarminomycin exhibits a unique configuration where rings B, C, and D form a planar aromatic system, while ring A adopts a non-planar cyclohexane conformation [9] [12]. Ring B contains a quinone functionality that is critical to the chemical reactivity of the molecule, featuring carbonyl groups at positions C-5 and C-12 [1] [9]. The overall structure creates a rigid framework that influences the three-dimensional arrangement of functional groups and contributes to the compound's biological properties [9].

Hydroxyl Group Positions

13-Dihydrocarminomycin contains multiple hydroxyl groups strategically positioned throughout its structure, which significantly influence its physical and chemical properties [1] . These hydroxyl groups contribute to the compound's solubility profile and its ability to form hydrogen bonds with target molecules [7].

| Position | Description |

|---|---|

| C-4 | Hydroxyl group at position 4 of the tetracyclic core |

| C-6 | Hydroxyl group at position 6 of the tetracyclic core |

| C-9 | Hydroxyl group at position 9 of the tetracyclic core |

| C-11 | Hydroxyl group at position 11 of the tetracyclic core |

| C-13 (side chain) | Hydroxyl group at the side chain (1-hydroxyethyl at C-9) |

The hydroxyl group at position C-4 is particularly noteworthy as it distinguishes 13-Dihydrocarminomycin from related compounds such as 13-Dihydrodaunorubicin, which contains a methoxyl group at this position instead [12] [13]. Research has shown that the presence of this hydroxyl group at C-4 significantly affects the compound's reactivity, as evidenced by the observation that the oxidation of 13-Dihydrocarminomycin proceeds at a much slower rate compared to its 4-methoxy counterpart, 13-Dihydrodaunorubicin [6] [13].

The hydroxyl group at position C-13 is another defining feature of 13-Dihydrocarminomycin, as it can be oxidized to form carminomycin, which contains a keto group at this position [6] [9]. This transformation represents a key step in the metabolic pathway of anthracycline compounds [9] [12].

Stereochemical Considerations

13-Dihydrocarminomycin possesses multiple stereocenters that define its three-dimensional structure and influence its chemical behavior [1] [14]. The precise stereochemical configuration at these centers is crucial for understanding the compound's properties and its interactions with other molecules [14] [15].

| Stereocenter | Configuration | Description |

|---|---|---|

| C-7 | S | Part of the tetracyclic core-sugar linkage |

| C-9 | S | Position with 1-hydroxyethyl side chain |

| C-2 (sugar) | R | Part of the daunosamine sugar moiety |

| C-4 (sugar) | S | Position of amino group in sugar |

| C-5 (sugar) | S | Position of hydroxyl group in sugar |

| C-6 (sugar) | S | Position of methyl group in sugar |

| C-13 (side chain) | R/S (depending on isomer) | Hydroxyl group at C-13 position |

The stereochemistry at C-7 and C-9 is particularly important for the overall conformation of the molecule and its ability to interact with target sites [14] [17]. The sugar moiety, daunosamine, attached at position C-7, contains four stereocenters with specific configurations that contribute to the compound's biological recognition properties [1] [15].

The stereochemical configuration at C-13 can exist in either R or S form, leading to different isomers of 13-Dihydrocarminomycin [14] [15]. The specific isomer may influence the compound's chemical reactivity, particularly in oxidation reactions that convert 13-Dihydrocarminomycin to carminomycin [6] [9].

A comparative analysis of 13-Dihydrocarminomycin with related anthracyclines reveals structural similarities and differences that provide insight into structure-activity relationships within this class of compounds [12] [13].

| Compound | C-4 Position | C-13 Position | Sugar Moiety |

|---|---|---|---|

| 13-Dihydrocarminomycin | Hydroxyl | Hydroxyl | Daunosamine |

| Carminomycin | Hydroxyl | Keto | Daunosamine |

| Daunorubicin | Methoxyl | Keto | Daunosamine |

| 13-Dihydrodaunorubicin | Methoxyl | Hydroxyl | Daunosamine |

Physical Properties

13-Dihydrocarminomycin exhibits distinct physical properties that are characteristic of anthracycline compounds and influence its behavior in various environments [10]. Understanding these properties is essential for handling, storage, and potential applications of the compound [7] [10].

| Property | Description |

|---|---|

| Appearance | Dark Brown Gummy Material |

| Solubility | Soluble in Methanol, slightly soluble in water |

| Storage Condition | 2-8°C |

| Stability | Stable in weak acidic conditions (pH 1.2-4.6), unstable in basic conditions |

The compound appears as a dark brown gummy material, which is typical for many anthracycline derivatives [10] [15]. This physical state can be attributed to the complex molecular structure and the presence of multiple functional groups that contribute to intermolecular interactions [10].

13-Dihydrocarminomycin demonstrates good solubility in polar organic solvents such as methanol, but exhibits limited solubility in water (approximately 0.2 mg/mL at 25°C) [11]. This solubility profile is influenced by the balance between hydrophilic elements, such as hydroxyl groups, and hydrophobic regions within the molecule [11].

For optimal preservation, 13-Dihydrocarminomycin should be stored at refrigerated temperatures between 2-8°C to minimize degradation and maintain its structural integrity over time [10] [15].

Stability and Degradation Patterns

The stability of 13-Dihydrocarminomycin is influenced by various environmental factors, including pH, temperature, and exposure to oxidizing agents [6] [11]. Understanding these stability patterns is crucial for proper handling and storage of the compound [9] [11].

| Condition | Stability Pattern |

|---|---|

| Acidic (pH 1.2-4.6) | Stable in weak acidic solutions |

| Neutral (pH 6.0) | Some degradation observed |

| Basic (pH > 7.0) | Unstable in basic conditions |

| Temperature | Unstable at elevated temperatures |

| Chemical Transformation | Can undergo oxidation to form carminomycin (13-keto form) |

13-Dihydrocarminomycin demonstrates good stability in weakly acidic environments with pH values ranging from 1.2 to 4.6 [11] [13]. However, as the pH increases to neutral (pH 6.0) and basic conditions, the compound begins to show signs of degradation [11] [13]. This pH-dependent stability is similar to that observed for other hydroxyl-containing natural products [11] [13].

Temperature also significantly affects the stability of 13-Dihydrocarminomycin, with increased degradation rates observed at elevated temperatures [10] [11]. This thermal sensitivity necessitates careful temperature control during handling and storage to preserve the compound's structural integrity [10] [11].

One of the primary degradation pathways for 13-Dihydrocarminomycin involves oxidation of the hydroxyl group at position C-13 to form carminomycin, which contains a keto group at this position [6] [9]. This transformation can occur both enzymatically in biological systems and through chemical oxidation under appropriate conditions [6] [9]. Research has shown that the enzyme DoxA, a cytochrome P-450, can catalyze this oxidation reaction, although the rate of oxidation is significantly slower for 13-Dihydrocarminomycin compared to its 4-methoxy analog, 13-Dihydrodaunorubicin [6] [13].

Additionally, 13-Dihydrocarminomycin can undergo spontaneous degradation to form various breakdown products, particularly under conditions that promote dehydration or oxidation [9] [13]. These degradation processes must be considered when working with the compound to ensure accurate results in analytical and experimental settings [9] [13].